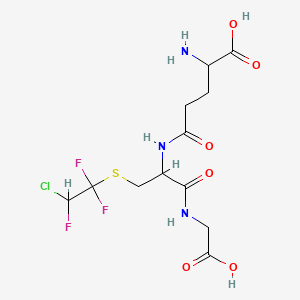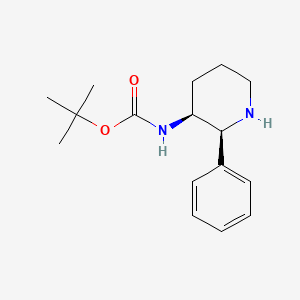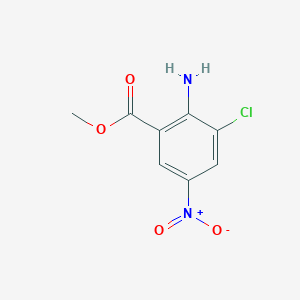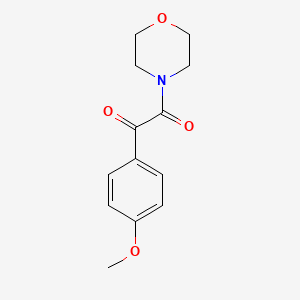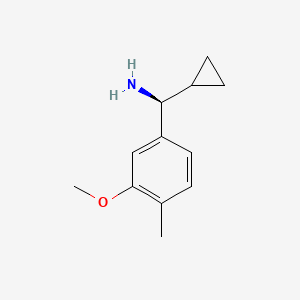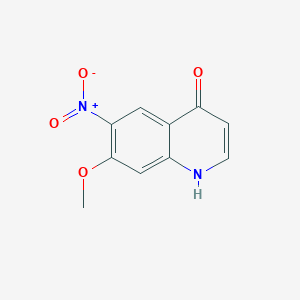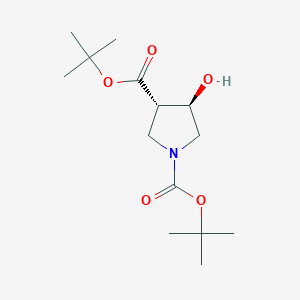
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which make it a valuable compound in various scientific fields.
Métodos De Preparación
The synthesis of Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition or protein-ligand interactions . Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate . While both compounds share similar structural features, this compound may exhibit unique properties that make it more suitable for certain applications. Other similar compounds include pyrrolidine derivatives, which are widely used in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
ditert-butyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
Clave InChI |
LZJMMBXWYYRLSM-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


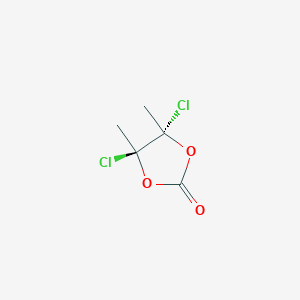
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
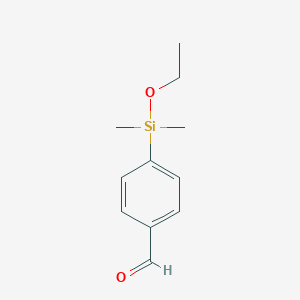
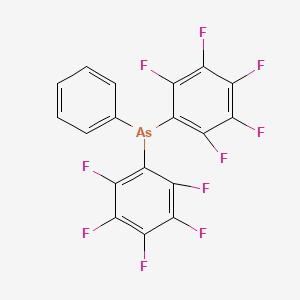
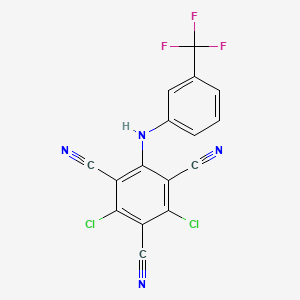
![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

